Nitrile-Functionalized Norbornene Achieves High Molecular Weight Polymer in Ionic Liquid ROMP While Carboxylate Analogs Require Organic Solvent Systems
In a comprehensive 2006 study comparing the ROMP behavior of fifteen functional norbornene derivatives, 5-norbornene-2-carbonitrile (monomer 3) demonstrated that polymers with molecular weights up to 1,500,000 g/mol could be obtained in ionic liquid media [1]. Critically, the study established that ionic liquids enabled the synthesis of polymers from monomers that are hardly polymerizable in conventional organic solvents, specifically citing 5-norbornene-2-carbonitrile as a monomer that benefits from this unique solvent compatibility [1]. This contrasts with methyl (exo,endo-5-norbornene-2-carboxylate) (monomer 4) and norborn-5-ene-2-carboxylic acid (monomer 7), which are routinely polymerizable in standard organic solvents and thus do not derive the same differential advantage from ionic liquid systems [1]. The nitrile monomer's compatibility with recyclable ionic liquid media using catalyst 2 and [1-methyl-3-butylIM]+PF6- enables catalyst recycling protocols not demonstrated for other functional norbornenes in this study [1].
| Evidence Dimension | ROMP polymer molecular weight in ionic liquid medium |
|---|---|
| Target Compound Data | Mw up to 1,500,000 g/mol |
| Comparator Or Baseline | Methyl 5-norbornene-2-carboxylate (monomer 4) and 5-norbornene-2-carboxylic acid (monomer 7); typical organic solvent systems required |
| Quantified Difference | Ionic liquid system enables high molecular weight polymer from nitrile monomer specifically noted as 'hardly polymerizable in organic solvents' [1] |
| Conditions | Ionic liquid [1-methyl-3-butylIM]+PF6- with ruthenium catalyst RuCl2(IMesH2)(2-(2-PrO-C6H4)) (catalyst 2) |
Why This Matters
For researchers developing green polymerization processes or requiring high molecular weight nitrile-functionalized polymers, this solvent-system specificity justifies selecting 5-norbornene-2-carbonitrile over carboxylate analogs that lack this ionic liquid compatibility advantage.
- [1] Vygodskii, Y.S.; Shaplov, A.S.; Lozinskaya, E.I.; Filippov, O.A.; Shubina, E.S.; Bandari, R.; Buchmeiser, M.R. Ring-opening metathesis polymerization (ROMP) in ionic liquids: Scope and limitations. Macromolecules 2006, 39 (23), 7821-7830. View Source
